molecular formula C19H19ClN4O B12271264 1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea

Cat. No.: B12271264
M. Wt: 354.8 g/mol
InChI Key: IIUHRARFKMVOMI-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is an organic compound with a complex structure that includes a chlorophenyl group, a pyrazolyl group, and a phenylethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea typically involves multiple steps. One common method involves the reaction of 2-chlorophenyl isocyanate with 2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and solvent composition to achieve high yields and purity. Safety measures are also implemented to handle the potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]urea

InChI

InChI=1S/C19H19ClN4O/c1-24-13-16(12-22-24)15-8-6-14(7-9-15)10-11-21-19(25)23-18-5-3-2-4-17(18)20/h2-9,12-13H,10-11H2,1H3,(H2,21,23,25)

InChI Key

IIUHRARFKMVOMI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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